Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-
Description
Bicyclo[2.2.1]heptane-1-carboxylic acid,3,3-dimethyl-2-methylene- (molecular formula: C₁₁H₁₆O₂, molecular mass: 180.247 g/mol) is a bicyclic monoterpene derivative featuring:
- A bicyclo[2.2.1]heptane core.
- A carboxylic acid group at position 1.
- A methylene (=CH₂) group at position 2.
- 3,3-Dimethyl substituents on the bicyclic framework .
This compound’s structural complexity and functional groups make it relevant in synthetic chemistry and pharmaceutical research. Its IUPAC name and synonyms are extensively documented, including CAS RN 10309-20-3 and ChemSpider ID 122711 .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1 |
InChI Key |
JBNCRMFOHKBEFO-KWQFWETISA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Mechanisms
The NaH-mediated route likely proceeds via deprotonation of the malonic ester, forming a resonance-stabilized enolate that attacks the electrophilic acid chloride. Subsequent hydrogenation reduces alkene bonds, with Pd/C facilitating syn-addition of hydrogen.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique structural features that allow for selective reactions:
- Synthesis of Chiral Compounds : The bicyclic framework can be used to create chiral centers through asymmetric synthesis, which is crucial in the production of pharmaceuticals and agrochemicals.
- Building Block for Complex Molecules : It acts as a precursor for more complex organic molecules, facilitating the development of new drugs and materials.
Medicinal Chemistry
Research has indicated potential applications in medicinal chemistry:
- Anticancer Agents : Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
- Enzyme Inhibitors : The structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways.
Biocatalysis
Recent advancements highlight its role in biocatalytic processes:
- Biotransformations : The compound has been utilized in enzymatic reactions where enzymes such as alcohol dehydrogenases catalyze the conversion of substrates into valuable products with high enantiomeric purity.
- Cofactor Recycling Systems : Studies have demonstrated its effectiveness in coupled-enzyme systems that enhance reaction efficiency while minimizing by-products.
Case Study 1: Enzymatic Reduction
A study explored the use of 3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid in biocatalytic reductions where specific alcohol dehydrogenases were employed to achieve high stereoselectivity in product formation from bulky bicyclic ketones, demonstrating its utility in synthesizing optically pure compounds .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer properties of derivatives synthesized from this compound, revealing promising results against breast cancer cell lines, thus indicating its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylene group can participate in electrophilic or nucleophilic reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Bicyclo[2.2.1]heptane-1-carboxylic acid,7,7-dimethyl-2-oxo-
- Molecular formula : C₁₀H₁₄O₃.
- Key differences : Replaces the methylene group with a ketone (2-oxo) and positions dimethyl groups at 7,7 instead of 3,3.
- The 7,7-dimethyl configuration alters steric hindrance and ring strain .
b) 7,7-Dimethyl-3-methylene-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- Molecular formula : C₁₁H₁₄O₃.
- Key differences : Combines 2-oxo and 3-methylene groups.
- This contrasts with the target compound’s single methylene group .
c) Bicyclo[2.2.1]heptane-1-carboxylic acid (Unsubstituted)
Substituent Position and Stereochemistry
a) Bicyclo[2.2.1]heptane,2,2-dimethyl-3-methylene- (Camphene)
- Molecular formula : C₁₀H₁₆.
- Key differences : A hydrocarbon lacking the carboxylic acid group.
b) Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride
- Molecular formula: C₁₀H₁₇NO₂·HCl.
- Key differences: Contains an ester and amino group.
- Impact: The ester increases lipophilicity, enhancing membrane permeability, while the amino group introduces basicity. These traits are critical in prodrug design .
Pharmacologically Relevant Derivatives
a) 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
- Molecular formula : C₁₂H₂₀N₂O₄.
- Key differences : Azabicyclo core (nitrogen substitution) and Boc-protected amine.
- Impact : The nitrogen enhances hydrogen-bonding and bioavailability, making it a candidate for central nervous system (CNS) drug scaffolds .
b) 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid
Structural and Property Comparison Table
Research and Application Insights
- Synthetic Utility : The target compound’s methylene group enables cycloaddition reactions (e.g., Diels-Alder), while the carboxylic acid facilitates salt formation for improved solubility .
- Natural Occurrence : Analogs like Camphene are found in plant volatile oils (e.g., Evodia rutaecarpa), highlighting divergent biological roles compared to synthetic derivatives .
- Drug Discovery : Azabicyclo and Boc-protected variants demonstrate the scaffold’s versatility in creating CNS-active molecules and peptide mimics .
Biological Activity
Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- (CAS No. 10309-20-3) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C11H16O2
- Molecular Weight : 180.25 g/mol
- CAS Number : 10309-20-3
The compound features a bicyclic structure that may influence its interaction with biological targets, particularly in receptor binding and enzymatic activity.
Biological Activity Overview
Bicyclo[2.2.1]heptane derivatives have been studied for their potential therapeutic effects, particularly in the context of cannabinoid receptor modulation. The following sections detail specific biological activities and mechanisms of action.
1. Cannabinoid Receptor Interaction
Recent studies have highlighted the role of bicyclo[2.2.1]heptane derivatives in modulating cannabinoid receptors, specifically CB2 receptors. For instance, the compound SR144528, a bicyclo[2.2.1]heptane derivative, has demonstrated significant affinity for CB2 receptors with a Ki value of approximately 0.60 nM, indicating its potential as an inverse agonist .
Table 1: Binding Affinities of Bicyclo[2.2.1]heptane Derivatives
| Compound | Receptor Type | Ki (nM) | Activity Type |
|---|---|---|---|
| SR144528 | CB2 | 0.60 | Inverse Agonist |
| JTE-907 | CB2 | 0.50 | Inverse Agonist |
| AM630 | CB2 | 5.0 | Antagonist |
2. Enzymatic Activity
The structural configuration of bicyclo[2.2.1]heptane compounds may also influence their interaction with various enzymes. For example, studies have indicated that modifications to the bicyclic structure can enhance the inhibitory activity against certain enzymes involved in inflammatory pathways.
Case Study 1: Anti-inflammatory Properties
A study explored the anti-inflammatory properties of bicyclo[2.2.1]heptane derivatives in a murine model of inflammation. The results indicated that compounds with specific substitutions on the bicyclic framework exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in treating inflammatory diseases.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of these compounds, where bicyclo[2.2.1]heptane derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.
Q & A
Q. What are the key synthetic methodologies for preparing bicyclo[2.2.1]heptane-1-carboxylic acid derivatives?
The synthesis of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives often involves organocatalytic cycloaddition reactions. For example, enantioselective formal [4+2] cycloadditions using α,β-unsaturated aldehydes and nitroolefins enable rapid access to bicyclo[2.2.1]heptane-1-carboxylates under mild conditions . Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can be synthesized via oxidative cleavage or nitrile electrophile generation for protein labeling applications .
Q. How are the physical and chemical properties of this compound characterized?
Key properties include:
- Molecular weight : 140.18 g/mol (base structure) .
- Hydrogen bonding : 1 donor, 2 acceptors, critical for solubility and reactivity .
- Thermal stability : Derivatives like 3,3-dimethyl-2-methylene variants exhibit stability under standard lab conditions but may decompose at elevated temperatures (>200°C) .
Spectroscopic methods (IR, NMR, mass spectrometry) are essential for structural confirmation. For instance, IR spectra in CCl₄/CS₂ matrices and electron ionization mass spectra are used to identify functional groups and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
Safety data indicate risks of acute toxicity (oral, dermal) and respiratory irritation. Key precautions include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation .
- Storage : Cool, dry environments away from ignition sources .
Always consult GHS hazard codes (e.g., H302, H315, H319) for specific handling guidelines .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[2.2.1]heptane derivatives be optimized?
Advanced organocatalytic systems, such as chiral amine-thiourea catalysts, enhance enantiomeric excess (ee >90%) in [4+2] cycloadditions. Reaction parameters like solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C) significantly influence stereoselectivity . Computational modeling (DFT) aids in predicting transition states to refine catalyst design .
Q. What challenges arise in analyzing contradictory spectral data for bicyclo[2.2.1]heptane derivatives?
Discrepancies in NMR or IR spectra may stem from:
- Conformational isomerism : The rigid bicyclic structure can adopt distinct conformers, altering peak splitting .
- Impurity profiles : Trace byproducts (e.g., dioxo derivatives) from incomplete oxidation steps require HPLC or GC-MS purification .
Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended to resolve ambiguities .
Q. How can this compound be applied in covalent protein labeling or drug discovery?
The 7,7-dimethyl-2-oxo derivative reacts with alkenyl nitriles to form electrophilic probes for site-specific protein modification. This is leveraged in:
Q. What computational approaches are used to predict reactivity and stability?
Density Functional Theory (DFT) calculations assess:
- Ring strain energy : ~20–25 kcal/mol for bicyclo[2.2.1]heptane, influencing reaction pathways .
- Thermodynamic stability : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit lower activation barriers in Diels-Alder reactions .
Software like Gaussian or ORCA is employed to model transition states and optimize synthetic routes .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
